N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furfural with a suitable reducing agent.
Coupling with 4-Methylphenylamine: The intermediate is then reacted with 4-methylphenylamine under acidic or basic conditions to form the desired amine.
Sulfonation: The final step involves the sulfonation of the amine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use as an antimicrobial or antifungal agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The furan ring and nitro group could interact with molecular targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-phenyl-4-nitrobenzenesulfonamide: Lacks the methyl group on the phenyl ring.
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-benzenesulfonamide: Lacks the nitro group on the benzene ring.
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-chlorobenzenesulfonamide: Has a chlorine atom instead of a nitro group.
Uniqueness
N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both the furan ring and the nitrobenzenesulfonamide moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-14-4-6-15(7-5-14)19(13-17-3-2-12-25-17)26(23,24)18-10-8-16(9-11-18)20(21)22/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMJMZZIYATLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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